molecular formula C20H29NO4 B1627853 1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate CAS No. 167263-10-7

1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate

Cat. No. B1627853
M. Wt: 347.4 g/mol
InChI Key: CWWGEJKQPHMAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303620B1

Procedure details

N-tert-butyloxycarbonyl-4-benzylpiperidine-4-carboxylic acid ethyl ester (prepared as in Gilligan et al J. Med. Chem. 1994, 364-370 using benzyl bromide as the alkylating agent) (11.0 g; 32 mmol) was refluxed for 7 h. in a mixture of ethanol (190 ml) and aqueous sodium hydroxide (18% 190 ml). The volume was reduced to a third in vacuo and pH was adjusted to 3 with sodium hydrogen sulfate. Water (300 ml) was added and the mixture was extracted with ethylacetate (2×250 ml). The combined organic phases were evaporated to afford 8.6 g of N-tert-butyloxycarbonyl-4-benzylpiperidine-4-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)=[O:5])C.C(Br)C1C=CC=CC=1.[OH-].[Na+].S([O-])(O)(=O)=O.[Na+]>C(O)C.O>[C:15]([O:14][C:12]([N:9]1[CH2:10][CH2:11][C:6]([CH2:19][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)([C:4]([OH:5])=[O:3])[CH2:7][CH2:8]1)=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
190 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
190 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethylacetate (2×250 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.